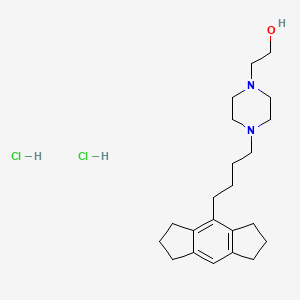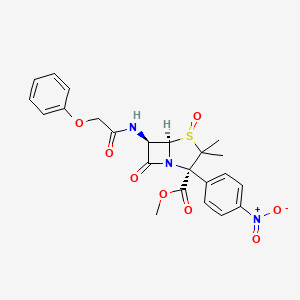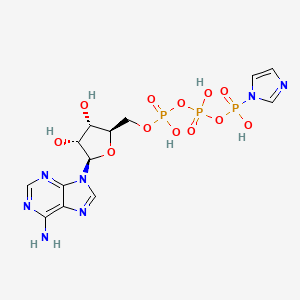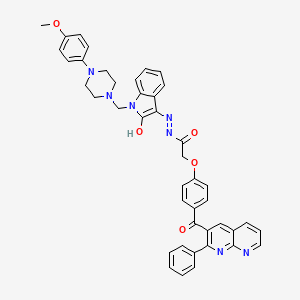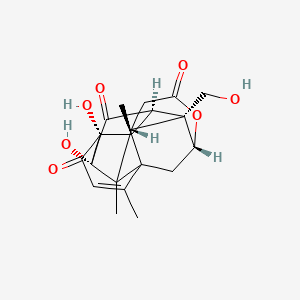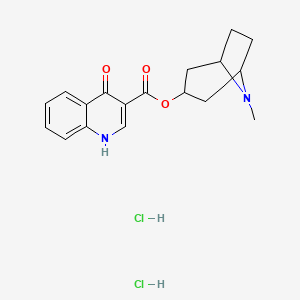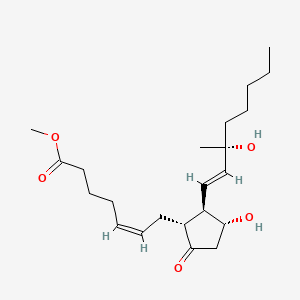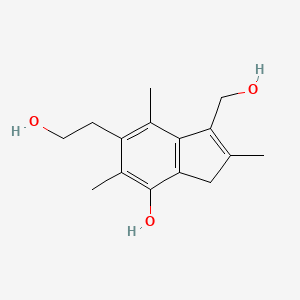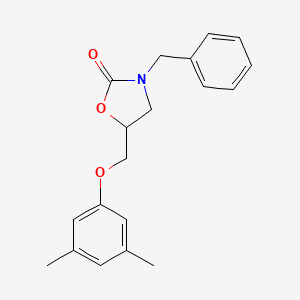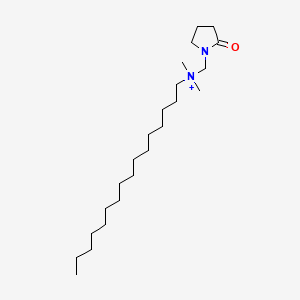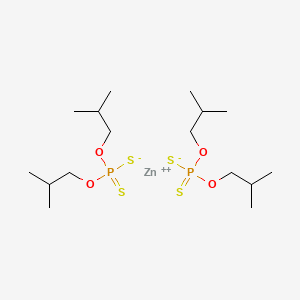
Potassium (ethylenediaminetetraacetato)cobaltate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (ethylenediaminetetraacetato)cobaltate(III) is a coordination compound with the formula K[Co(edta)]·2H₂O. It is a complex of cobalt(III) with ethylenediaminetetraacetic acid (EDTA) as the ligand. This compound is known for its stability and has been extensively studied for its structural and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (ethylenediaminetetraacetato)cobaltate(III) involves the reaction of cobalt(II) chloride hexahydrate, potassium acetate, and ethylenediaminetetraacetic acid in water. The mixture is heated, and hydrogen peroxide is added to oxidize cobalt(II) to cobalt(III). The reaction mixture is then filtered, concentrated, and precipitated with ethanol to obtain the product .
Industrial Production Methods
While the detailed industrial production methods are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and ensuring the purity of reagents to achieve high yields and product quality.
化学反応の分析
Types of Reactions
Potassium (ethylenediaminetetraacetato)cobaltate(III) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can participate in redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.
Substitution Reactions: The EDTA ligand can be replaced by other ligands under specific conditions, leading to the formation of different cobalt complexes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used to oxidize cobalt(II) to cobalt(III) during synthesis.
Substitution Reagents: Ligands such as ammonia or other chelating agents can be used to replace EDTA in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cobalt complexes with different ligands.
科学的研究の応用
Potassium (ethylenediaminetetraacetato)cobaltate(III) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-EDTA complexes.
Biology: The compound is used in studies involving metal ion transport and chelation therapy.
Medicine: Research on cobalt complexes, including potassium (ethylenediaminetetraacetato)cobaltate(III), explores their potential use in medical treatments, such as anticancer agents.
作用機序
The mechanism of action of potassium (ethylenediaminetetraacetato)cobaltate(III) involves the coordination of the cobalt center with the nitrogen and oxygen atoms of the EDTA ligand. This coordination stabilizes the cobalt(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as redox reactions in chemistry or metal ion transport in biological systems .
類似化合物との比較
Similar Compounds
- Ammonium (ethylenediaminetetraacetato)cobaltate(III)
- Sodium (ethylenediaminetetraacetato)cobaltate(III)
- Rubidium (ethylenediaminetetraacetato)cobaltate(III)
Uniqueness
Potassium (ethylenediaminetetraacetato)cobaltate(III) is unique due to its specific coordination geometry and stability. The potassium ion’s coordination with glycinato-oxygen and water-oxygen atoms in a distorted octahedron distinguishes it from similar compounds with different cations .
特性
CAS番号 |
14240-00-7 |
|---|---|
分子式 |
C10H16CoKN2O8+ |
分子量 |
390.27 g/mol |
IUPAC名 |
potassium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C10H16N2O8.Co.K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;;+1 |
InChIキー |
FJGDOCZKSXGNRZ-UHFFFAOYSA-N |
正規SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[K+].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


